(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Description

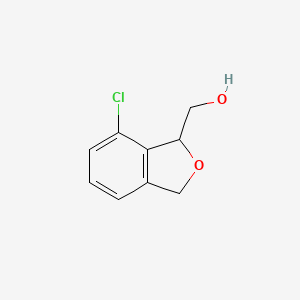

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a halogenated benzofuran derivative characterized by a chlorine substituent at the 7-position of the benzofuran ring and a hydroxymethyl group at the 2-position. This compound belongs to a class of heterocyclic molecules with applications in pharmaceutical intermediates and organic synthesis. Its structure combines aromaticity with a fused dihydrofuran ring, imparting unique electronic and steric properties that influence reactivity and biological activity.

Properties

IUPAC Name |

(7-chloro-1,3-dihydro-2-benzofuran-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-7-3-1-2-6-5-12-8(4-11)9(6)7/h1-3,8,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZILOXWDYFLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(O1)CO)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Cyclization

The Claisen rearrangement provides a robust pathway for constructing the dihydrobenzofuran skeleton. Starting from 5-chlorosalicylic acid methyl ester , O-allylation with allyl bromide in the presence of potassium carbonate generates the allyl ether intermediate. Subsequent heating induces a-sigmatropic rearrangement, yielding a γ,δ-unsaturated ketone. Cyclization under acidic conditions (e.g., zirconium chloride) forms the dihydrobenzofuran ring, with the chloro substituent directed to the 7-position by the phenolic starting material. Finally, reduction of the ketone at position 2 using sodium borohydride (NaBH₄) in methanol affords the target alcohol.

This method benefits from high regioselectivity, as the chloro group is introduced at the outset, avoiding competing electrophilic substitution during later stages. Yields for analogous dihydrobenzofuran syntheses via this route reach 75–85% .

Halogenation-Reduction Sequence

Electrophilic chlorination post-cyclization offers an alternative route. Starting with 2,3-dihydrobenzofuran-2-carbaldehyde , chlorination at position 7 is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like iron(III) chloride. The aldehyde group at position 2 is then reduced to methanol using NaBH₄ or lithium aluminum hydride (LiAlH₄).

A critical challenge lies in directing chlorination exclusively to position 7. Electron-donating groups on the aromatic ring or steric hindrance from the dihydrofuran moiety may necessitate protective strategies. For example, 2-methoxy-2,3-dihydrobenzofuran can be chlorinated at position 7 before demethylation and reduction. While yields for this method are less documented, analogous halogenations achieve 60–70% efficiency .

Palladium-Catalyzed Borylation and Functionalization

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the dihydrobenzofuran core. In a representative procedure, 2-bromo-7-chloro-2,3-dihydrobenzofuran undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd₂(dba)₃ and a phosphine ligand. The resulting boronate ester is oxidized to the primary alcohol using hydrogen peroxide (H₂O₂) or sodium perborate, yielding the target compound.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Cyclization via Acid Catalysis

In Claisen rearrangement-based syntheses, zirconium chloride (ZrCl₄) facilitates cyclization by coordinating to the carbonyl oxygen, polarizing the π-electrons and promoting nucleophilic attack by the phenolic oxygen. This step is critical for ring closure and often requires anhydrous conditions to prevent hydrolysis.

Regiochemical Control in Halogenation

The electron-rich aromatic ring of dihydrobenzofurans directs electrophilic chlorination to the para position relative to the oxygen atom (position 7). Steric effects from the fused furan ring further enhance selectivity, minimizing ortho and meta byproducts.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

Reduction: Reduction reactions can convert the compound into benzofuran alcohols or hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include benzofuran carboxylic acids, benzofuran alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol serves as a crucial building block for synthesizing more complex benzofuran derivatives. Its unique structure allows for modifications that can lead to new compounds with diverse functionalities.

Biological Activities

Research indicates that benzofuran derivatives exhibit significant biological activities, including:

- Antibacterial Properties : Studies have shown that this compound possesses antibacterial activity against various strains.

- Antitumor Activity : The compound has been investigated for its potential as an anti-cancer agent. It may modulate specific biological pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : The compound is also being studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Medicinal Applications

In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for therapeutic applications:

- Cancer Treatment : The compound has shown promise in treating specific types of cancer, such as mantle cell lymphoma, by inhibiting pathways involved in cancer cell survival and proliferation .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Antibacterial Efficacy : A study demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria using this compound as a treatment agent.

- Cancer Treatment Trials : Clinical trials have indicated that derivatives of this compound can effectively inhibit tumor growth in preclinical models of mantle cell lymphoma .

- Anti-inflammatory Research : Experimental models have shown that this compound can reduce inflammation markers significantly compared to control groups .

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors involved in various cellular processes. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular functions and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

- Structural Difference : Bromine replaces chlorine at the 7-position.

- Molecular Formula : C₉H₉BrO₂ vs. C₉H₉ClO₂ for the chloro analog.

- Molecular Weight : ~229.07 (Br) vs. ~184.62 (Cl) .

- Impact : Bromine’s larger atomic radius and polarizability may enhance lipophilicity but reduce metabolic stability compared to chlorine.

b. (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

Functional Group Variations

a. (Z)-(3-Benzylidene-2-methyl-2,3-dihydrobenzofuran-2-yl)methanol

- Structural Features : Incorporates a benzylidene group and methyl substituent.

- Stereochemistry : Exhibits 90% enantiomeric excess (HPLC), highlighting the role of stereochemistry in activity .

- Impact : Increased steric bulk may hinder interactions with enzymatic targets compared to the less substituted chloro compound.

b. 2-Methoxy-4-(7-methoxy-3-methyl-5-(prop-1-en-1-yl)-2,3-dihydrobenzofuran-2-yl)phenol

Physicochemical Properties

Biological Activity

(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H9ClO2

- Molecular Weight : 184.62 g/mol

- Structure : The compound features a benzofuran core with a chlorine atom at the 7th position and a methanol group at the 2nd position. Its structural formula can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties, potentially making it useful in treating bacterial infections.

- Antiviral Activity : The compound has been evaluated for its antiviral effects, particularly against viruses such as hepatitis C, indicating its potential as a therapeutic agent in viral infections.

- Anticancer Properties : Several studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been found to inhibit enzymes involved in critical cellular processes, leading to disrupted cellular functions and induced cell death in cancer cells.

- Receptor Interaction : It may also interact with various receptors that modulate cellular signaling pathways, enhancing its therapeutic potential against multiple diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Related Compounds

The following table compares this compound with other benzofuran derivatives regarding their biological activities:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C9H9ClO2 | Antibacterial, antiviral, anticancer |

| (2,3-Dihydrobenzofuran-6-yl)methanol | C9H10O2 | Antimicrobial |

| 7-Chloro-2,3-dihydrobenzofuran-2-carboxylic acid | C9H7ClO3 | Anti-cancer activity |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | C10H10O4 | Antioxidant properties |

Q & A

Q. What are the established synthetic routes for (7-chloro-2,3-dihydrobenzofuran-2-yl)methanol?

The compound can be synthesized via mesylation followed by nucleophilic substitution. A general protocol involves:

- Step 1: Activation of the alcohol group using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. For example, chlorination of a benzofuran alcohol derivative achieved 99% yield under anhydrous THF conditions .

- Step 2: Purification via column chromatography (e.g., PE/CH2Cl2 5:1 v/v) to isolate the product.

- Key Considerations: Solvent choice (e.g., THF vs. dichloromethane) and reaction temperature (0°C vs. room temperature) significantly impact yield and purity .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry. For related benzofuran derivatives, planar benzofuran rings with deviations <0.005 Å have been reported, validated by O–H∙∙∙O hydrogen bonding patterns .

- Spectroscopic Methods:

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Metal-Free Strategies: A [3,3]-sigmatropic rearrangement/aromatization approach (e.g., using NaH in THF) offers atom economy and avoids transition metals, as demonstrated in the synthesis of 2-arylbenzofuran derivatives .

- Temperature Control: Exothermic reactions (e.g., cyclization at 200–275°C) require precise thermal management to prevent decomposition .

- Solvent Selection: Distilled THF under nitrogen ensures anhydrous conditions, critical for high yields in sensitive reactions .

Q. What methodologies resolve contradictions in reported biological activities of benzofuran derivatives?

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., chloro, methyl, methoxy) and assess antimicrobial/antiviral activity. For example, fluorinated benzofurans showed enhanced antibacterial properties due to increased electronegativity .

- Assay Standardization: Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial tests) and control for solvent effects (e.g., DMSO cytotoxicity) .

Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?

- Molecular Docking: Predict binding affinities to targets like dihydroorotate dehydrogenase (DHODH), a validated antiviral target. Substituent positioning (e.g., chloro at C7) can optimize hydrophobic interactions .

- ADMET Prediction: Tools like SwissADME evaluate solubility, permeability, and metabolic stability. For instance, hydroxymethyl groups may enhance aqueous solubility but reduce blood-brain barrier penetration .

Contradictions and Resolutions

- Yield Discrepancies: Higher yields in THF (99% ) vs. CH2Cl2 (57% ) suggest solvent polarity and coordination effects influence reaction efficiency.

- Biological Activity Variability: Fluorinated derivatives in show stronger antimicrobial activity than non-halogenated analogs, emphasizing the role of electronegative substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.